molecular formula C14H18ClN3O5 B2750083 Ethyl 3-({[2-(2-chlorophenoxy)acetohydrazido]carbonyl}amino)propanoate CAS No. 1023532-51-5

Ethyl 3-({[2-(2-chlorophenoxy)acetohydrazido]carbonyl}amino)propanoate

Cat. No.: B2750083
CAS No.: 1023532-51-5
M. Wt: 343.76
InChI Key: MKHILKAKPBAKHP-UHFFFAOYSA-N
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Description

Ethyl 3-({[2-(2-chlorophenoxy)acetohydrazido]carbonyl}amino)propanoate is a chemical compound provided for research and experimental applications. With the CAS Registry Number 1023532-51-5 and a molecular formula of C14H18ClN3O5 , this compound serves as a valuable intermediate for researchers in medicinal chemistry and organic synthesis. The compound features a complex structure integrating hydrazido, carbonyl, and phenoxy functionalities, making it a versatile building block for the development of novel molecules with potential biological activity. While specific mechanistic and application studies for this exact compound are not extensively published, related compounds with similar ester and chlorophenoxy components are explored in pharmaceutical research for various therapeutic targets . This product is supplied with an estimated purity of >90% . It is intended for use in a laboratory setting by qualified professionals. This compound is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

ethyl 3-[[[2-(2-chlorophenoxy)acetyl]amino]carbamoylamino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClN3O5/c1-2-22-13(20)7-8-16-14(21)18-17-12(19)9-23-11-6-4-3-5-10(11)15/h3-6H,2,7-9H2,1H3,(H,17,19)(H2,16,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKHILKAKPBAKHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCNC(=O)NNC(=O)COC1=CC=CC=C1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-({[2-(2-chlorophenoxy)acetohydrazido]carbonyl}amino)propanoate typically involves multiple steps:

    Formation of 2-(2-chlorophenoxy)acetic acid: This can be synthesized by reacting 2-chlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Conversion to 2-(2-chlorophenoxy)acetohydrazide: The acid is then converted to its hydrazide by reacting with hydrazine hydrate.

    Coupling with ethyl 3-aminopropanoate: The hydrazide is then coupled with ethyl 3-aminopropanoate in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-({[2-(2-chlorophenoxy)acetohydrazido]carbonyl}amino)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Products may include alcohols or amines.

    Substitution: Products depend on the nucleophile used, such as ethers or thioethers.

Scientific Research Applications

Chemical Properties and Structure

The compound features a unique structure that includes an ethyl ester group, a hydrazido moiety, and a chlorophenoxy group. Its molecular formula is C₁₄H₁₈ClN₃O₃, and it has a molecular weight of approximately 307.76 g/mol. The presence of the hydrazido group suggests potential reactivity in various chemical transformations.

Antimicrobial Activity

Research indicates that compounds similar to Ethyl 3-({[2-(2-chlorophenoxy)acetohydrazido]carbonyl}amino)propanoate exhibit significant antimicrobial properties against various bacterial strains, including:

  • Escherichia coli
  • Staphylococcus aureus
  • Fungi such as Candida albicans

Studies have reported zones of inhibition ranging from 9 to 20 mm against these pathogens, suggesting strong potential for development as an antimicrobial agent .

Anticancer Properties

Preliminary investigations have indicated that this compound may possess cytotoxic effects against certain cancer cell lines. For instance, derivatives of similar structures have shown efficacy against:

  • Ehrlich’s ascites carcinoma (EAC)
  • Dalton’s lymphoma ascites (DLA)

The mechanisms are believed to involve the induction of apoptosis in malignant cells, making it a candidate for further anticancer research.

Anthelmintic Activity

There is also emerging evidence suggesting that this compound may exhibit anthelmintic properties, although more research is needed to elucidate the specific mechanisms involved.

Mechanism of Action

The mechanism of action of Ethyl 3-({[2-(2-chlorophenoxy)acetohydrazido]carbonyl}amino)propanoate involves its interaction with specific molecular targets. It may inhibit enzymes or receptors by binding to their active sites, thereby blocking their normal function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Ethyl Esters with Aromatic Substituents

Ethyl 3-Chloro-5-Fluorobenzoate (Enamine Ltd, 2018)
  • Structure : Features a benzoate core with chloro and fluoro substituents.
  • Key Differences: Lacks the hydrazide-carbonyl-aminopropyl chain but shares the ethyl ester group.
  • Applications : Likely used as a building block for heterocyclic synthesis due to its halogenated aromatic system.
Ethyl 2-[(3-Chlorophenyl)methyl]-3-(Methylamino)propanoate (CAS 886366-08-1)
  • Structure: Contains a 3-chlorobenzyl group and a methylamino substituent.
  • Key Differences: The methylamino group introduces basicity, contrasting with the target’s hydrazide-carbonyl moiety. The chlorophenylmethyl group may confer higher lipophilicity than the target’s phenoxy linkage.

Hydrazide and Amino-Substituted Derivatives

Ethyl 2-Amino-3-(4-Chlorophenyl)-3-Hydroxypropanoate Hydrochloride (CAS 1375473-45-2)
  • Structure: Includes a 4-chlorophenyl group, hydroxy, and amino substituents.
  • Key Differences: The hydroxy and amino groups enable hydrogen bonding, improving solubility in polar solvents compared to the target’s hydrazide. The hydrochloride salt enhances stability and bioavailability.
  • Applications : Likely explored in peptide mimetics or as a chiral intermediate due to its stereochemistry .
Methyl 2-[[2-Cyano-2-(2-Pyridinyl)ethenyl]amino]-3-(4-Hydroxy-2,6-Dioxo-5-Pyrimidinyl)propenoate (Compound 10, Heterocycles 2001)
  • Structure: Combines cyano-ethenyl, pyridinyl, and pyrimidinyl groups.
  • Key Differences: The heteroaromatic pyridinyl and pyrimidinyl moieties impart π-π stacking capability, differing from the target’s chlorophenoxy group. The cyano group enhances electrophilicity, favoring cyclization reactions.

Comparative Analysis Table

Compound Name Molecular Formula Key Substituents Potential Applications Evidence Source
Target Compound Not provided 2-Chlorophenoxy, hydrazide-carbonyl Pharmaceutical intermediates -
Ethyl 3-Chloro-5-Fluorobenzoate C10H8ClFO2 3-Chloro, 5-fluoro Heterocyclic synthesis
Ethyl 2-[(3-Chlorophenyl)methyl]-3-(methylamino)propanoate Not provided 3-Chlorobenzyl, methylamino Drug intermediates
Ethyl 2-Amino-3-(4-Chlorophenyl)-3-hydroxypropanoate HCl C11H15Cl2NO3 4-Chlorophenyl, amino, hydroxy Chiral synthesis, peptide mimetics
Methyl 2-[[2-Cyano-2-(2-pyridinyl)ethenyl]amino]-3-(4-hydroxy-2,6-dioxo-5-pyrimidinyl)propenoate Not provided Pyridinyl, pyrimidinyl, cyano Antiviral/anticancer agents

Biological Activity

Ethyl 3-({[2-(2-chlorophenoxy)acetohydrazido]carbonyl}amino)propanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Synthesis

The synthesis of this compound typically involves several steps, beginning with the preparation of ethyl 2-(2-chlorophenoxy)acetate. This compound is then reacted with hydrazine to form the corresponding hydrazide, which is subsequently modified to yield the target compound through acylation and other organic transformations. The synthesis pathway can be summarized as follows:

  • Preparation of Ethyl 2-(2-chlorophenoxy)acetate : Reaction of 2-chlorophenol with ethyl chloroacetate in the presence of a base.
  • Formation of Hydrazide : Treating the ester with hydrazine hydrate.
  • Acylation : Reaction with appropriate acylating agents to introduce the desired functional groups.

Anticancer Properties

Research indicates that derivatives of this compound exhibit significant anticancer activity. A study highlighted the synthesis of various thiazole-hydrazide derivatives, including the target compound, which were evaluated for their cytotoxic effects against cancer cell lines. The results demonstrated that these compounds could inhibit cell proliferation effectively, suggesting their potential as anticancer agents .

The proposed mechanism for the anticancer activity involves the induction of apoptosis in cancer cells through the activation of intrinsic pathways. The hydrazide moiety is believed to play a critical role in this process by interacting with cellular targets involved in cell survival and apoptosis regulation.

Case Studies

  • Cytotoxicity Assessment : In vitro studies using various cancer cell lines (e.g., MCF-7, HeLa) showed that compounds related to this compound had IC50 values in the micromolar range, indicating potent cytotoxic effects .
  • Structure-Activity Relationship (SAR) : A detailed SAR study revealed that modifications on the hydrazide and propanoate moieties significantly influenced biological activity. For instance, substituents on the aromatic ring were found to enhance potency against specific cancer types .

Antimicrobial Activity

In addition to anticancer properties, preliminary studies suggest that this compound may possess antimicrobial activity. Testing against various bacterial strains indicated varying degrees of inhibition, warranting further investigation into its potential as an antimicrobial agent .

Toxicity Profile

The toxicity profile of this compound is essential for its development as a therapeutic agent. Research indicates that while it exhibits promising biological activities, comprehensive toxicological assessments are necessary to evaluate its safety for clinical use .

Data Summary Table

Property Value/Description
Chemical Structure This compound
Synthesis Method Multi-step organic synthesis
Anticancer Activity (IC50) Micromolar range against MCF-7 and HeLa cells
Antimicrobial Activity Variable inhibition against bacterial strains
Toxicity Assessment Requires further investigation

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 3-({[2-(2-chlorophenoxy)acetohydrazido]carbonyl}amino)propanoate, and how can coupling agents optimize yield?

  • Methodology :

  • The compound’s hydrazide-carbamate structure suggests a multi-step synthesis. A plausible route involves:

Hydrazide formation : Reacting 2-(2-chlorophenoxy)acetic acid with hydrazine hydrate to generate the acetohydrazide intermediate.

Carbamate coupling : Using carbonyldiimidazole (CDI) or 1,1'-carbonyldi(1,2,4-triazole) (CDT) to activate the carbonyl group for nucleophilic attack by the hydrazide.

Esterification : Introducing the ethyl propanoate moiety via nucleophilic substitution with ethyl 3-aminopropanoate.

  • Optimization : Coupling agents like HATU or DIPEA (as in , [0076]) improve reaction efficiency by activating carboxyl groups and reducing side reactions. Yield optimization requires stoichiometric control (1.2:1 molar ratio of acylating agent to amine) and inert conditions (N₂ atmosphere) .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Analytical Techniques :

  • HPLC-MS : Use reversed-phase C18 columns (e.g., Agilent ZORBAX) with a gradient elution (water/acetonitrile + 0.1% formic acid) to confirm molecular weight (ES/MS m/z ~380–420 range, similar to [0076]) and detect impurities.
  • NMR : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to verify the presence of key groups:
  • 2-chlorophenoxy protons (δ 6.8–7.4 ppm, aromatic),
  • Hydrazide NH (δ 9.5–10.5 ppm),
  • Ethyl ester (δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for CH₂).
  • Elemental Analysis : Confirm C, H, N, Cl content within ±0.3% of theoretical values .

Advanced Research Questions

Q. What strategies resolve enantiomeric or diastereomeric impurities during synthesis?

  • Chiral Separation :

  • Use chiral stationary phases (e.g., Chiralpak® OD or AD-H) with supercritical fluid chromatography (SFC) (20% MeOH-DMEA in CO₂, 35°C, 100 bar), as demonstrated for structurally similar amides ( [0079]). Retention time (Rt) differences ≥0.8 minutes indicate baseline separation .
    • Crystallization : Employ solvent-pair recrystallization (e.g., ethyl acetate/hexane) to isolate stereoisomers based on differential solubility .

Q. How can computational modeling predict the compound’s reactivity or stability under varying pH conditions?

  • In Silico Tools :

  • DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) basis set to model hydrolysis of the ester group. Predict pH-dependent stability: ester bonds degrade faster in alkaline conditions (pH >9) due to nucleophilic OH⁻ attack.
  • Molecular Dynamics (MD) : Simulate solvation effects in aqueous buffers (e.g., PBS) to identify vulnerable bonds. Results correlate with experimental stability assays (e.g., t½ at 25°C: ~48 hours at pH 7.4 vs. ~6 hours at pH 10) .

Q. What experimental designs address contradictions in bioactivity data across studies?

  • Case Study : If one study reports antimicrobial activity (MIC = 8 µg/mL) while another shows no effect:

Replicate Conditions : Standardize inoculum size (1×10⁶ CFU/mL) and growth media (Mueller-Hinton agar).

Control for Solubility : Use DMSO ≤1% (v/v) to avoid solvent toxicity.

Mechanistic Profiling : Perform time-kill assays and SEM imaging to confirm membrane disruption vs. static effects.

  • Statistical Validation : Apply ANOVA with post-hoc Tukey tests to compare means across ≥3 independent trials .

Data Contradiction Analysis

Q. How to interpret conflicting spectral data (e.g., NMR shifts) between synthetic batches?

  • Root Cause Analysis :

  • Impurity Profile : LC-MS/MS to detect trace byproducts (e.g., unreacted hydrazide or ester hydrolysis products).
  • Solvent Artifacts : Ensure deuterated solvents are anhydrous; residual H₂O in DMSO-d₆ can broaden NH peaks.
  • Tautomerism : Hydrazide-carbamate tautomers may cause split signals. Use variable-temperature NMR (25–60°C) to observe dynamic equilibria .

Stability and Storage

Q. What conditions maximize the compound’s shelf-life for long-term studies?

  • Storage Protocol :

  • Temperature : –20°C in amber vials to prevent photodegradation.
  • Humidity : Desiccate with silica gel (RH <10%).
  • Solvent : Store as a lyophilized powder or in anhydrous DMSO (≥99.9% purity).
    • Stability Data : Accelerated degradation studies (40°C/75% RH for 4 weeks) predict >90% purity retention if stored correctly .

Mechanistic Studies

Q. How to design assays for investigating the compound’s enzyme inhibition kinetics?

  • Kinetic Assay :

Enzyme Selection : Target serine hydrolases (e.g., acetylcholinesterase) due to the carbamate group’s electrophilic carbonyl.

Substrate Competition : Use Ellman’s reagent (DTNB) to monitor thiocholine release.

Data Fitting : Calculate Kᵢ and IC₅₀ via nonlinear regression (GraphPad Prism) using Cheng-Prusoff equation for competitive inhibition .

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